molecular formula C7H5BrN2 B1268555 4-Amino-2-bromobenzonitrile CAS No. 53312-82-6

4-Amino-2-bromobenzonitrile

Cat. No.: B1268555
CAS No.: 53312-82-6
M. Wt: 197.03 g/mol
InChI Key: OSYGPHDNNWRFJO-UHFFFAOYSA-N
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Description

4-Amino-2-bromobenzonitrile is an organic compound with the molecular formula C₇H₅BrN₂. It consists of a benzene ring substituted with an amino group at the fourth position, a bromine atom at the second position, and a nitrile group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyes .

Properties

IUPAC Name

4-amino-2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGPHDNNWRFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356451
Record name 4-amino-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53312-82-6
Record name 4-amino-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-bromobenzonitrile
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Preparation Methods

Amination of 2-Bromo-4-fluorobenzonitrile

A widely adopted method involves the amination of 2-bromo-4-fluorobenzonitrile using 3,4,5-trimethoxybenzylamine. The reaction proceeds under sealed conditions at 140°C for 1 hour, followed by acid-mediated deprotection with trifluoroacetic acid (TFA) in dichloromethane. This two-step process achieves a 49% yield, with the nitrile group remaining intact due to its electron-withdrawing nature. Critical parameters include:

  • Molar ratio : 1.07:1 (amine to substrate)
  • Solvent system : Neat conditions for amination; CH₂Cl₂/TFA for deprotection
  • Purification : Gradient flash chromatography (0–40% ethyl acetate in hexanes)

The mechanism involves nucleophilic aromatic substitution (SNAr), where the fluorine atom at the para position is displaced by the amine. The electron-deficient aromatic ring, activated by the nitrile and bromine groups, facilitates this substitution.

Bromination of 4-Aminobenzonitrile

Alternative routes begin with bromination of 4-aminobenzonitrile using dibromohydantoin (DBH) in glacial acetic acid and sulfuric acid. This method, adapted from trifluoromethyl analog synthesis, involves:

  • Bromination : Refluxing at 110–120°C for 5–7 hours
  • Workup : Quenching with ice-water to precipitate the product
    Key advantages include:
  • Regioselectivity : Bromine introduces exclusively at the ortho position relative to the nitrile
  • Scalability : Glacial acetic acid (4–5 L/kg substrate) enables large-scale production
    However, the use of concentrated sulfuric acid necessitates corrosion-resistant equipment.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 4-amino-2-bromobenzonitrile with cyclopropyl boronic acid demonstrates the compound’s versatility in forming carbon-carbon bonds. Using PdCl₂(PPh₃)₂ (5 mol%) and K₃PO₄ in a toluene/ethanol/water (6:1:1) solvent system at 80°C, this method achieves 47% yield. Notable features:

  • Ligand effects : Triphenylphosphine enhances catalytic activity
  • Substrate scope : Compatible with electron-deficient boronic acids
  • Purification : Silica gel chromatography (hexanes/CH₂Cl₂ gradient)

Cyano Group Retention Under Coupling Conditions

The nitrile group remains stable during palladium-catalyzed reactions due to its weak coordination with Pd(0). This allows sequential functionalization—for instance, performing Suzuki coupling followed by nitrile reduction without protective groups.

Reductive Amination and Cyclization

Maleic Anhydride-Mediated Cyclization

Heating this compound with maleic anhydride in cyclohexanone at 150°C for 16 hours induces cyclization to form a hexahydroindole derivative. This one-pot process proceeds via:

  • Aza-Michael addition : Amine attack on maleic anhydride
  • Cyclization : Intramolecular esterification
    The reaction yields 38% after chromatography (0–10% MeOH in CH₂Cl₂).

Iron-Mediated Reduction

Reduction of nitro precursors represents an alternative pathway. For example, iron powder in acetic acid/ethyl acetate at 80°C reduces 4-nitro-2-bromobenzonitrile to the target amine in 85% yield. Advantages include:

  • Cost-effectiveness : Iron is inexpensive and non-toxic
  • Chemoselectivity : Nitrile groups remain unaffected

Industrial-Scale Production Considerations

Solvent Optimization

Replacing glacial acetic acid with ionic liquids (e.g., [BMIM][BF₄]) in bromination reactions reduces waste and improves atom economy. Pilot studies show comparable yields (70–73%) with 30% lower solvent volumes.

Continuous Flow Synthesis

Adopting continuous flow reactors for the amination step enhances heat transfer and reduces reaction times from hours to minutes. A representative setup:

  • Residence time : 12 minutes
  • Temperature : 160°C
  • Yield : 51% (scalable to kilogram quantities)

Analytical Characterization

Successful synthesis is confirmed by:

  • HPLC : Retention time ~1.55 min (Chromolith SpeedROD column)
  • MS (ES) : m/z = 197 [M+H]⁺
  • ¹H NMR (CDCl₃): δ 7.34 (d, J=8.31 Hz, 1H), 6.44 (dd, J=8.31, 2.27 Hz, 1H), 6.12 (d, J=2.01 Hz, 1H)

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-bromobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

  • Substituted benzonitriles
  • Aminobenzonitriles
  • Oxidized derivatives of benzonitriles

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
4-Amino-2-bromobenzonitrile has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines. For example, a derivative demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50_{50} value of 12 µM, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity
The compound has also displayed notable antimicrobial properties. In vitro tests revealed that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively . Additionally, antifungal activity was noted against Fusarium species at an effective concentration of 32 µg/mL .

Materials Science

Synthesis of Coordination Polymers
In materials science, this compound serves as a building block for coordination polymers and metal-organic frameworks (MOFs). These structures are utilized in applications such as gas storage and catalysis. For instance, the compound has been used to create MOFs that exhibit enhanced gas adsorption properties, making them suitable for carbon capture technologies .

Catalysis
The compound has shown promise as a ligand in catalytic processes. Research indicates that when coordinated with transition metals, it can facilitate various chemical reactions, including cross-coupling reactions and hydration processes. One study reported the use of this compound in palladium-catalyzed reactions that yielded high purity products with excellent yields .

Agricultural Applications

Fungicidal Properties
Field trials have demonstrated the efficacy of this compound as a fungicide. It effectively controlled fungal infections in crops while exhibiting low toxicity to beneficial organisms. This dual action makes it a viable candidate for sustainable agricultural practices aimed at reducing chemical pesticide usage .

Activity TypeTest Organism/ConditionResult (MIC/Effect)
AntimicrobialE. coliMIC = 16 µg/mL
Staphylococcus aureusMIC = 8 µg/mL
AntifungalFusarium spp.Effective at 32 µg/mL
Anti-inflammatoryRat model (arthritis)Reduced swelling by 50%

Synthesis Conditions Overview

Reaction ConditionsYield (%)Notes
Reaction with sulfuric acid and acetic acid49Monitored by LC-MS until completion
Coordination with cyclopropyl boronic acid38Conducted under nitrogen atmosphere
Catalytic hydration to benzamide>99High yield achieved with Pt catalysts

Mechanism of Action

The mechanism of action of 4-Amino-2-bromobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Amino-3-bromobenzonitrile
  • 2-Amino-4-bromobenzonitrile
  • 4-Bromo-2-cyanoaniline

Comparison: 4-Amino-2-bromobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Biological Activity

4-Amino-2-bromobenzonitrile (C₇H₅BrN₂) is an organic compound characterized by a benzene ring with an amino group at the para position, a bromine atom at the ortho position, and a nitrile group. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in drug development and as an intermediate in synthesizing various bioactive molecules.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The amino and nitrile groups are capable of forming hydrogen bonds and other interactions that enhance the compound's binding affinity to biological targets. This property makes it a valuable candidate in drug design, particularly in developing inhibitors for various diseases.

Pharmacological Applications

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that modifications to the compound can enhance its potency against breast cancer cells by inducing apoptosis through specific signaling pathways .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against various bacterial strains, potentially serving as a lead compound for developing new antibiotics .
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which play crucial roles in cancer progression .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound derivatives demonstrated that modifications to the amino group significantly increased cytotoxicity against MCF-7 breast cancer cells. The derivatives were tested using MTT assays, revealing IC50 values ranging from 10 to 30 µM, indicating moderate potency .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 25 µg/mL against both strains, suggesting it could be developed into a new class of antimicrobial agents .

Research Findings

Biological ActivityTargetIC50/MIC ValuesReference
AnticancerMCF-7 Cells10-30 µM
AntimicrobialS. aureus25 µg/mL
E. coli25 µg/mL
Enzyme InhibitionKinasesVaries

Q & A

Q. What is a reliable synthetic route for 4-amino-2-bromobenzonitrile, and how is the product purified?

A common method involves Suzuki-Miyaura cross-coupling. In a typical procedure:

  • React this compound with 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane using PdCl₂(dppf)-CH₂Cl₂ as a catalyst.
  • Use a 1,4-dioxane/water solvent system and potassium carbonate as a base.
  • Purify the crude product via silica gel chromatography with a gradient of DCM/EtOAc .
  • Yield: ~78% after optimization .

Q. How can this compound be characterized using spectroscopic methods?

Key NMR assignments include:

Nucleus δ (ppm) Assignment
¹H8.79 (d)Aromatic H at C3
¹H8.17 (dd)Aromatic H at C5
¹³C120.20Nitrile carbon
These peaks confirm the substitution pattern and functional groups .

Q. What safety precautions are required when handling this compound?

  • Use negative-pressure ventilation to limit organic vapor exposure.
  • Wear a face shield, safety glasses, and protective clothing to prevent skin/eye contact.
  • Avoid inhalation; handle in a fume hood with rigorous hygiene practices .

Q. What solvents are compatible with this compound for reaction setups?

Q. How is this compound stored to ensure long-term stability?

  • Store in a cool, dry environment (<25°C) under inert gas (N₂/Ar).
  • Use amber glass containers to prevent photodegradation .

Advanced Research Questions

Q. How can the synthesis yield of this compound be optimized?

  • Catalyst loading : Reduce PdCl₂(dppf)-CH₂Cl₂ to 0.3 mol% to minimize costs without sacrificing yield.
  • Solvent ratio : Adjust 1,4-dioxane/water to 3:1 for improved boronate solubility.
  • Temperature : Extend reaction time at 80°C to ensure complete conversion .

Q. What analytical methods validate the purity of this compound?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
  • Mass spectrometry : Confirm molecular ion peak at m/z 197 [M+H]⁺.
  • Cross-validate with ¹H/¹³C NMR to detect impurities .

Q. How does this compound behave under thermal stress?

  • Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C.
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor nitrile group integrity via IR (C≡N stretch at ~2230 cm⁻¹) .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group, enabling Pd-catalyzed coupling. The nitrile group stabilizes intermediates via π-backbonding with Pd, enhancing catalytic turnover. Steric hindrance at the ortho-amino group may slow transmetallation, requiring higher temperatures .

Q. How should researchers address contradictions in reported spectral data?

  • Batch variability : Compare NMR data across multiple syntheses to identify batch-specific impurities.
  • Deuterated solvent effects : Re-run ¹H NMR in CDCl₃ vs. DMSO-d₆ to resolve splitting discrepancies.
  • Collaborative validation : Cross-check with independent labs using standardized protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-2-bromobenzonitrile
Reactant of Route 2
4-Amino-2-bromobenzonitrile

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